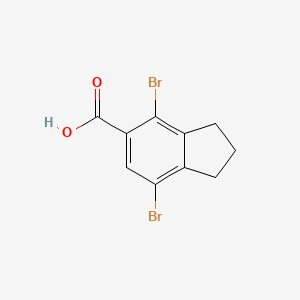
4,7-dibromo-2,3-dihydro-1H-indene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound with the molecular formula C10H8Br2O2. This compound is a derivative of indene, a bicyclic hydrocarbon, and features bromine atoms at the 4 and 7 positions, as well as a carboxylic acid group at the 5 position. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-5-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 2,3-dihydro-1H-indene-5-carboxylic acid.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted indene derivatives.
Reduction: Formation of 2,3-dihydro-1H-indene-5-carboxylic acid.
Oxidation: Formation of esters, amides, or other oxidized derivatives.
Scientific Research Applications
4,7-Dibromo-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-dibromo-2,3-dihydro-1H-indene-5-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and carboxylic acid group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-5-carboxylic acid: Lacks the bromine atoms, making it less reactive in substitution reactions.
4,7-Dibromoindene: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Indene derivatives: Various indene derivatives with different substituents can be compared based on their reactivity and applications.
Uniqueness
4,7-Dibromo-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H8Br2O2 |
|---|---|
Molecular Weight |
319.98 g/mol |
IUPAC Name |
4,7-dibromo-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C10H8Br2O2/c11-8-4-7(10(13)14)9(12)6-3-1-2-5(6)8/h4H,1-3H2,(H,13,14) |
InChI Key |
FGVJLKUNOMOBSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=C2C1)Br)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















